molecular formula C15H14N4O4S2 B12178736 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

Katalognummer: B12178736
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: WUONGGRMCHPBPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are used to introduce the sulfonyl group onto the benzoxadiazole ring.

    Attachment of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the benzoxadiazole-sulfonyl intermediate.

    Incorporation of the Thiophene Ring: The final step involves the formation of the methanone linkage between the piperazine and thiophene rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone linkage.

    Substitution: The benzoxadiazole and thiophene rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the methanone group can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics.

Industry

In industry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Wirkmechanismus

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. The piperazine ring can enhance the compound’s binding affinity, and the thiophene ring can participate in electron transfer reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of functional groups and rings, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Eigenschaften

Molekularformel

C15H14N4O4S2

Molekulargewicht

378.4 g/mol

IUPAC-Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H14N4O4S2/c20-15(12-4-2-10-24-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-23-16-11/h1-5,10H,6-9H2

InChI-Schlüssel

WUONGGRMCHPBPS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NON=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.